5-((2-chloro-6-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-((2-chloro-6-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H14ClFN4O3S and its molecular weight is 432.85. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Mechanistic Insights
Research on compounds with furan-2,3-dione structures, similar to the furan moiety in the target compound, focuses on understanding the chemical reactivity and synthesis pathways of heterocyclic compounds. For instance, studies have described reactions of furan-2,3-dione with various reagents to afford pyrrole-2,3-diones and other cyclic compounds through mechanisms involving [4+2] cycloaddition reactions and novel rearrangements. These findings are significant for the synthesis of complex heterocyclic structures and provide insights into reaction mechanisms and potential applications in designing novel compounds (Heilmayer et al., 1993).
Antitumor Activity
Compounds with pyrido[2,3-d]pyrimidine structures have been investigated for their antitumor activities. A study on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines has shown significant activity against certain types of cancer, highlighting the potential of these structures as templates for developing new anticancer agents (Grivsky et al., 1980).
Nonlinear Optical Properties
Research on related heterocyclic compounds has also explored their potential in nonlinear optical applications. For example, studies on styryl dyes with thioxodihydropyrimidine structures have investigated their third-order nonlinear optical properties, demonstrating significant potential for use in optical limiting and other photonic applications due to their favorable two-photon absorption characteristics (Shettigar et al., 2009).
Molecular Electronics and Computational Studies
Theoretical and computational studies on compounds like tegafur, a drug with a pyrimidine-2,4(1H,3H)-dione structure, have provided insights into their electronic structures, molecular electrostatic potential surfaces, and vibrational dynamics. Such studies are crucial for understanding the electronic properties of these compounds and their potential applications in molecular electronics and drug design (Prasad et al., 2010).
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O3S/c1-24-16-14(18(26)25(2)19(24)27)17(23-15(22-16)13-7-4-8-28-13)29-9-10-11(20)5-3-6-12(10)21/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFGNJKPZFXKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC4=C(C=CC=C4Cl)F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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